N-[3-(1-benzofuran-2-yl)propyl]-2-oxoimidazolidine-1-carboxamide
Description
N-[3-(1-Benzofuran-2-yl)propyl]-2-oxoimidazolidine-1-carboxamide is a synthetic organic compound characterized by a benzofuran moiety linked via a three-carbon propyl chain to a 2-oxoimidazolidine carboxamide group. The imidazolidine-2-one (2-oxoimidazolidine) core introduces hydrogen-bonding capabilities and conformational rigidity, which may influence target binding and metabolic stability .
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-14(18-9-8-17-15(18)20)16-7-3-5-12-10-11-4-1-2-6-13(11)21-12/h1-2,4,6,10H,3,5,7-9H2,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTCJDSSHFGMSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)NCCCC2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-benzofuran-2-yl)propyl]-2-oxoimidazolidine-1-carboxamide typically involves the formation of the benzofuran ring followed by the attachment of the propyl chain and the imidazolidine-1-carboxamide moiety. One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the efficient construction of complex benzofuran structures . Another method involves proton quantum tunneling, which provides high yields and fewer side reactions .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and ability to produce high yields . This method is particularly useful for synthesizing benzofuran-2-yl compounds, which can then be further modified to produce this compound.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-benzofuran-2-yl)propyl]-2-oxoimidazolidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include iodine for cyclization, Friedel-Crafts catalysts for substitution, and reducing agents like lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions include benzofuran-2-carboxylic acid derivatives, dihydrobenzofuran derivatives, and various substituted benzofuran compounds .
Scientific Research Applications
N-[3-(1-benzofuran-2-yl)propyl]-2-oxoimidazolidine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(1-benzofuran-2-yl)propyl]-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to exhibit their effects by binding to enzymes or receptors, thereby modulating their activity . For example, some benzofuran compounds have been shown to inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with four analogues from the provided evidence, focusing on structural variations and hypothesized pharmacological implications.
Compound 879429-33-1: N-[3-(1,3-Benzothiazol-2-ylamino)-3-oxopropyl]furan-2-carboxamide
- Key Structural Difference : Benzothiazole replaces benzofuran, substituting oxygen with sulfur in the fused bicyclic system.
- Impact: Sulfur’s larger atomic radius and lower electronegativity may alter electronic properties and binding interactions. Benzothiazoles are known for enhanced metal-chelating capacity and varied pharmacokinetics compared to benzofurans .
- Hypothesized Activity: Potential for distinct target selectivity (e.g., kinase inhibition) due to sulfur’s polarizability.
Compound 956401-53-9: Methyl (2S)-3-Phenyl-2-(quinoline-2-carbonylamino)propanoate
- Key Structural Difference: Quinoline (a larger tricyclic aromatic system) replaces benzofuran, and an ester group is present instead of carboxamide.
- Impact: Increased molecular weight (~371 g/mol vs. ~300 g/mol for the main compound) may reduce solubility. Quinoline’s extended π-system could enhance DNA intercalation or topoisomerase inhibition.
- Hypothesized Activity: Broader antimicrobial or anticancer activity due to quinoline’s historical relevance in these domains .
Compound 924115-50-4: 4-O-Methyl 2-O-[2-(5-Methylthiophen-2-yl)-2-oxoethyl] 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylate
- Key Structural Difference : Combines thiophene, pyrrole, and ester functionalities, diverging from the benzofuran-imidazolidine framework.
- The ester groups could increase metabolic lability.
- Hypothesized Activity : Possible applications in photodynamic therapy or as a prodrug due to its complex heterocyclic architecture .
Compound 875627-18-2: 1-[2-(Cyclohexen-1-yl)ethyl]-3-[2-oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]imidazolidine-2,4,5-trione
- Key Structural Difference : Incorporates a cyclohexenyl group and a trione-modified imidazolidine core.
- The trione moiety may increase oxidative stability but reduce hydrogen-bonding capacity compared to the carboxamide group.
- Hypothesized Activity : Neuroactive or anticonvulsant properties, leveraging lipophilicity and rigid backbone .
Data Table: Structural and Hypothesized Properties
| Compound ID | Core Structure | Key Substituents | Molecular Weight (g/mol) | Hypothesized LogP | Potential Targets |
|---|---|---|---|---|---|
| Main Compound | Benzofuran + imidazolidine-2-one | Propyl carboxamide | ~300 | ~2.5 | Enzymes, GPCRs |
| 879429-33-1 | Benzothiazole + furan | 3-oxopropylamino | ~320 | ~3.0 | Kinases, metalloenzymes |
| 956401-53-9 | Quinoline + phenylalanine | Methyl ester | ~371 | ~3.8 | Topoisomerases, antimicrobials |
| 924115-50-4 | Thiophene + pyrrole | Dicarboxylate esters | ~380 | ~2.2 | Photosensitizers, prodrugs |
| 875627-18-2 | Cyclohexenyl + imidazolidine-trione | Trimethylpyrrole | ~360 | ~4.0 | CNS targets, oxidoreductases |
Research Findings and Implications
- Benzofuran vs. Benzothiazole : The substitution of oxygen with sulfur (Compound 879429-33-1) may enhance interactions with cysteine-rich enzymatic pockets, as seen in kinase inhibitors like dasatinib .
- Thiophene-Pyrrole Synergy : Compound 924115-50-4’s electron-rich heterocycles could facilitate charge-transfer complexes, useful in organic electronics or phototherapy .
- Lipophilicity and CNS Penetration : Compound 875627-18-2’s cyclohexenyl group may mimic neurosteroids, supporting exploration in neurodegenerative diseases .
Biological Activity
N-[3-(1-benzofuran-2-yl)propyl]-2-oxoimidazolidine-1-carboxamide is a synthetic compound with potential biological activities. This article explores its structure, synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
Chemical Structure:
The compound features a complex structure that includes:
- A benzofuran moiety , which is known for its diverse pharmacological properties.
- An imidazolidine ring , contributing to its reactivity and potential interactions with biological targets.
Synthesis:
The synthesis typically involves multi-step reactions:
- Formation of the benzofuran structure through cyclization.
- Alkylation to introduce the propyl group.
- Construction of the imidazolidine framework via cyclization with urea derivatives.
The biological activity of this compound may involve:
- Enzyme Inhibition: The compound may inhibit specific enzymes, influencing metabolic pathways.
- Receptor Interaction: It could interact with various receptors, modulating their activity and downstream signaling pathways.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit several pharmacological effects:
-
Anticancer Activity: Studies show that benzofuran derivatives can induce apoptosis in cancer cell lines, such as HeLa and A549 cells, by triggering cellular pathways that lead to programmed cell death .
Compound Cell Line IC50 (μM) Mechanism 4g HCC1806 5.93 Apoptosis induction 4g HeLa 5.61 Apoptosis induction - Antioxidant Effects: The presence of the benzofuran structure is associated with antioxidant properties, potentially reducing oxidative stress in cells.
In Vitro Studies
A study conducted on a series of benzofuran-based compounds highlighted their anticancer properties. Notably, compound 4g demonstrated significant cytotoxicity against HCC1806 cells, with a dose-dependent increase in apoptosis observed through flow cytometry analysis .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the benzofuran scaffold significantly affect biological activity. Compounds with electron-donating groups on the aromatic ring exhibited enhanced anticancer activity compared to those without such substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
